molecular formula C21H19FN2O2 B2654501 N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946254-44-0

N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2654501
CAS No.: 946254-44-0
M. Wt: 350.393
InChI Key: VGFJIVCEXLXYFN-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylphenyl group, a fluorophenylmethyl group, and a dihydropyridine carboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the ethylphenyl and fluorophenylmethyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.

Scientific Research Applications

N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(2-fluorophenyl)acetamide
  • Fumaric acid, monoamide, N-(2-ethylphenyl)-, 2-fluorophenyl ester

Uniqueness

N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethylphenyl group, a fluorophenylmethyl group, and a dihydropyridine carboxamide core sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-2-15-8-4-6-12-19(15)23-20(25)17-10-7-13-24(21(17)26)14-16-9-3-5-11-18(16)22/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFJIVCEXLXYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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